molecular formula C7H7NO2 B1624571 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one CAS No. 588732-72-3

2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one

Cat. No.: B1624571
CAS No.: 588732-72-3
M. Wt: 137.14 g/mol
InChI Key: SPBJRMWEONVWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrofuro[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one can be achieved through several methods. One notable method involves the base-catalyzed cascade reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines. This reaction is typically catalyzed by potassium hydroxide and proceeds under moderate to good yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrofuro[2,3-c]pyridin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3-Dihydrofuro[2,3-c]pyridin-7(6H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The pathways involved often include signal transduction and metabolic processes, which are crucial for its biological effects.

Comparison with Similar Compounds

  • 2,3-Dihydrofuro[2,3-b]pyridine
  • 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine
  • 2,3-Dihydro-furo[3,2-h]quinoline

Comparison: 2,3-Dihydrofuro[2,3-c]pyridin-7(6H)-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Biological Activity

Overview

2,3-Dihydrofuro[2,3-c]pyridin-7(6H)-one is a heterocyclic compound characterized by a fused furan and pyridine ring system. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The synthesis of this compound typically involves a base-catalyzed cascade reaction of n-propargylic β-enaminones with arylaldehydes or n-sulfonyl imines. This method allows for the efficient formation of the compound, which serves as a versatile building block in the synthesis of more complex heterocyclic compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, a derivative was evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant activity comparable to established chemotherapeutics like Doxorubicin. The selectivity index (SI) was notably high, indicating a favorable profile for targeting cancer cells while sparing normal cells .

Antimicrobial Activity

Research has also indicated that derivatives of this compound exhibit antimicrobial properties. The mechanism behind this activity is believed to involve the disruption of cellular processes in microbial pathogens, although specific pathways remain to be fully elucidated .

Case Study: Anticancer Evaluation

In one notable study, derivatives of this compound were synthesized and tested against the HuTu 80 human duodenal adenocarcinoma cell line. The most potent compounds showed IC50 values comparable to Doxorubicin, with selectivity indices ranging from 9 to 14 times greater than normal cell lines. This suggests that these derivatives could be promising candidates for further development as anticancer agents .

CompoundIC50 (HuTu 80)IC50 (Normal Cells)Selectivity Index
Derivative A3.0 ± 0.2 µM30.0 ± 1.5 µM10
Derivative B4.5 ± 0.1 µM60.0 ± 4.0 µM13
Doxorubicin3.0 ± 0.2 µM3.0 ± 0.2 µM1

The precise mechanisms through which these compounds exert their biological effects are still under investigation. However, preliminary findings suggest that they may induce apoptosis in cancer cells through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation and survival .

Pharmacokinetics

Currently, detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is limited. Further studies are necessary to establish these parameters to better understand its therapeutic potential and safety profile .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one, and how can reaction yields be optimized?

The compound is synthesized via cyclization of β-(3-furyl)acrylic acid azide at 180°C in diphenylmethane, followed by chlorination and reduction steps . Key optimization strategies include:

  • Temperature control : Maintaining precise thermal conditions during cyclization to avoid side reactions.
  • Catalyst selection : Using bis(triphenylphosphine) copper(I) tetrahydroborate for selective reduction of intermediates.
  • Purification : Column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity products.

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Structural validation relies on:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm ring fusion patterns and substituent positions (e.g., carbonyl resonance at δ ~165 ppm) .
  • X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly in photocycloaddition adducts .
  • HRMS : High-resolution mass spectrometry verifies molecular formulas (e.g., [M + Na]+^+ peaks) .

Advanced Research Questions

Q. What mechanistic insights explain the regioisomeric outcomes in copper-catalyzed C–N coupling reactions involving this compound?

Regioisomer formation (e.g., 6-substituted vs. 4-substituted derivatives) is influenced by:

  • Electronic effects : Electron-rich positions (e.g., carbonyl oxygen) favor nucleophilic attack, directing coupling to specific ring positions .
  • Ligand modulation : Bulky ligands on copper catalysts sterically hinder certain pathways, as observed in the synthesis of 6-(2-phenyl-1,3-oxazol-4-yl) derivatives .
  • Reaction monitoring : Real-time LC-MS tracks intermediate species to optimize regioselectivity .

Q. How does this compound function as a nucleotide analog in DNA polymerase specificity studies?

The compound mimics natural purines but introduces steric and electronic perturbations:

  • Base-pairing disruption : The fused furan-pyridinone ring system alters hydrogen-bonding patterns, probing polymerase fidelity (e.g., with Bacillus stearothermophilus DNA polymerase I) .
  • Kinetic assays : Measuring incorporation efficiency (kpol/Kdk_{\text{pol}}/K_d) quantifies mismatches, revealing polymerase active-site flexibility .

Q. What contradictions exist in the reactivity of this compound compared to its thiol analogs, and how are these resolved experimentally?

Thiol analogs (e.g., furo[2,3-c]pyridine-7-thiol) exhibit divergent reactivity due to:

  • Electrophilicity differences : Thiols undergo faster nucleophilic substitution, complicating direct comparisons in photocycloaddition studies .
  • Redox sensitivity : Thiol derivatives are prone to oxidation, requiring inert atmospheres during experiments . Resolution involves parallel control reactions and DFT calculations to map energy barriers for competing pathways .

Q. What role does this compound play in BET protein inhibition, and how is its binding affinity validated?

As a core scaffold in BET inhibitors (e.g., 1H-pyrrolo[2,3-c]pyridin-7(6H)-ones):

  • Structural analogs : Modifications at the 4-position enhance hydrophobic interactions with the BRD4 acetyl-lysine binding pocket .
  • Biophysical assays : Surface plasmon resonance (SPR) and ITC quantify KdK_d values, while X-ray co-crystallography confirms binding poses .

Q. Methodological Considerations

Q. How are photocycloaddition reactions of this compound with acrylonitrile optimized to minimize side products?

Key parameters include:

  • Light source : UV irradiation (254 nm) in quartz reactors ensures sufficient energy for [2+2] cycloaddition .
  • Solvent choice : Non-polar solvents (e.g., toluene) stabilize excited-state intermediates, reducing radical-mediated side reactions .
  • Additive screening : Triethylamine scavenges HCl byproducts, improving yields of 8-cyano-8,9-dihydrofuro[d]azocin-7(6H)-one adducts .

Q. What analytical workflows ensure purity and stability of this compound in long-term storage?

  • Stability testing : Accelerated degradation studies (40°C/75% RH) monitored by HPLC identify hydrolytic susceptibility at the lactam ring .
  • Lyophilization : Freeze-drying under argon preserves hygroscopic derivatives .
  • Spectroscopic tracking : Periodic FT-IR checks detect carbonyl hydration or ring-opening .

Properties

IUPAC Name

3,6-dihydro-2H-furo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7-6-5(1-3-8-7)2-4-10-6/h1,3H,2,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBJRMWEONVWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458971
Record name 2,3-Dihydrofuro[2,3-c]pyridin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588732-72-3
Record name 2,3-Dihydrofuro[2,3-c]pyridin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one
2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one
2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one
2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one
2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one
2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.